

Application Notes and Protocols for Indium-111 Radiolabeling of Monoclonal Antibodies

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Compound of Interest

Compound Name: Indium IN-111 chloride

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Introduction

Indium-111 (^{111}In) is a gamma-emitting radionuclide widely utilized in nuclear medicine for single-photon emission computed tomography (SPECT) imaging.[1] Its favorable physical characteristics, including a half-life of 2.8 days and principal gamma photon emissions at 171 and 245 keV, make it well-suited for diagnostic applications. When chelated and conjugated to monoclonal antibodies (mAbs), ^{111}In enables the non-invasive in vivo tracking of these antibodies, allowing for the visualization of tumors and other pathological sites.[1][2] This technique, known as radioimmunoscinigraphy, is a valuable tool in oncology for tumor localization, staging, and assessing treatment response.[1]

The stable attachment of ^{111}In to a mAb is achieved through a bifunctional chelator (BFC). The BFC is a molecule that possesses two key functionalities: a chelating group that strongly binds the indium radiometal and a reactive group that covalently attaches to the antibody.[3] The choice of BFC is critical as it can influence the stability of the radiolabeled conjugate and its in vivo pharmacokinetic properties.[3][4] This document provides a detailed protocol for the radiolabeling of monoclonal antibodies with Indium-111 chloride, including the conjugation of the antibody with a bifunctional chelator and subsequent quality control procedures.

Principle of the Method

The radiolabeling process is a two-step procedure. First, the monoclonal antibody is conjugated with a bifunctional chelator, such as a derivative of diethylenetriaminepentaacetic acid (DTPA) or 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). This is typically achieved by reacting the antibody with an activated form of the chelator (e.g., an N-hydroxysuccinimide ester or an isothiocyanate) that targets primary amine groups (e.g., lysine residues) on the antibody surface. The resulting chelator-antibody conjugate is then purified.

In the second step, the purified conjugate is incubated with a sterile, non-pyrogenic solution of Indium-111 chloride. The chelating moiety of the BFC efficiently sequesters the $^{111}\text{In}^{3+}$ ion, forming a stable radiometal-chelate complex. The final radiolabeled antibody is then subjected to rigorous quality control to ensure its suitability for in vivo use.

Materials and Reagents

- Monoclonal antibody (mAb) of interest
- Bifunctional chelator (e.g., DTPA-isothiocyanate, DOTA-NHS-ester)
- Indium-111 chloride sterile solution (no-carrier-added)[5][6]
- Sodium phosphate buffer (0.1 M, pH 7.5-8.5) for conjugation
- Sodium acetate or ammonium acetate buffer (0.1 M, pH 5.0-6.0) for radiolabeling[7]
- Metal-free water and buffers
- Size-exclusion chromatography (SEC) columns (e.g., PD-10, NAP-5) for purification[7]
- Instant thin-layer chromatography (ITLC) strips
- Developing solvents for ITLC (e.g., 0.1 M sodium citrate, pH 5.0; 50 mM EDTA in 0.9% NaCl)
- Radio-TLC scanner or gamma counter
- High-performance liquid chromatography (HPLC) system with a radioactivity detector
- Cell lines expressing the target antigen for immunoreactivity assay

- Sterile, pyrogen-free vials and consumables

Experimental Protocols

Part 1: Conjugation of Bifunctional Chelator to Monoclonal Antibody

- **Antibody Preparation:** Prepare the monoclonal antibody in a suitable buffer for conjugation, typically a sodium phosphate buffer (0.1 M, pH 7.5-8.5). The buffer should be free of any primary amines that could compete with the antibody for reaction with the chelator.
- **Chelator Preparation:** Dissolve the bifunctional chelator in a small volume of an appropriate anhydrous organic solvent (e.g., DMSO) immediately before use.
- **Conjugation Reaction:** Add a predetermined molar excess of the activated chelator to the antibody solution. The optimal chelator-to-antibody molar ratio should be determined empirically for each antibody but typically ranges from 5:1 to 20:1.
- **Incubation:** Incubate the reaction mixture for 1-2 hours at room temperature or 4°C with gentle mixing.
- **Purification of the Conjugate:** Remove the unreacted chelator and byproducts by size-exclusion chromatography. Elute the column with a suitable buffer (e.g., 0.1 M sodium acetate, pH 5.5) and collect the fractions containing the purified antibody-chelator conjugate.
- **Characterization:** Determine the concentration of the purified conjugate using a spectrophotometer (A_{280}). The average number of chelators per antibody molecule can be determined using methods such as spectrophotometric assays or mass spectrometry.

Part 2: Radiolabeling with Indium-111 Chloride

- **Reaction Setup:** In a sterile, pyrogen-free vial, add the purified antibody-chelator conjugate (typically 0.5-1.0 mg) to a radiolabeling buffer (e.g., 0.1 M sodium acetate or ammonium acetate, pH 5.0-6.0).^[7]
- **Addition of $^{111}\text{InCl}_3$:** Carefully add the required amount of Indium-111 chloride solution to the vial. The volume should be kept to a minimum to maintain a high concentration of reactants.

- Incubation: Incubate the reaction mixture at room temperature or 37°C.[7] The incubation time can vary depending on the chelator used. For DTPA conjugates, labeling is often rapid (15-30 minutes), while DOTA conjugates may require longer incubation times and/or heating (e.g., 30-60 minutes at 40-50°C).[4][7]
- Quenching (Optional): To stop the reaction and chelate any unbound ^{111}In , a small amount of a strong chelating agent like DTPA or EDTA solution (to a final concentration of 1-5 mM) can be added after the incubation period.
- Purification of the Radiolabeled Antibody: If necessary, purify the ^{111}In -labeled antibody from any remaining free ^{111}In using a size-exclusion column pre-equilibrated with a sterile, physiological buffer (e.g., PBS).

Quality Control

Rigorous quality control is essential to ensure the safety and efficacy of the radiolabeled antibody.[8]

Radiochemical Purity

The radiochemical purity is the percentage of ^{111}In that is successfully bound to the antibody. It is typically determined by instant thin-layer chromatography (ITLC) or radio-HPLC.

- ITLC Method:
 - Spot a small aliquot of the radiolabeled antibody solution onto an ITLC strip.
 - Develop the chromatogram using an appropriate mobile phase. For example, in a 0.1 M sodium citrate buffer (pH 5.0), the ^{111}In -antibody remains at the origin, while free ^{111}In moves with the solvent front.
 - Determine the distribution of radioactivity on the strip using a radio-TLC scanner or by cutting the strip into sections and counting them in a gamma counter.
 - Calculate the radiochemical purity as: $(\text{Counts at origin} / \text{Total counts}) \times 100\%$. A radiochemical purity of >95% is generally desired.

Stability

The stability of the radiolabeled antibody is assessed in vitro by incubating the final product in human serum or a DTPA/EDTA solution at 37°C for a period that reflects the intended in vivo application (e.g., 24, 48, 72 hours). The radiochemical purity is measured at various time points to determine the extent of ^{111}In dissociation.

Immunoreactivity

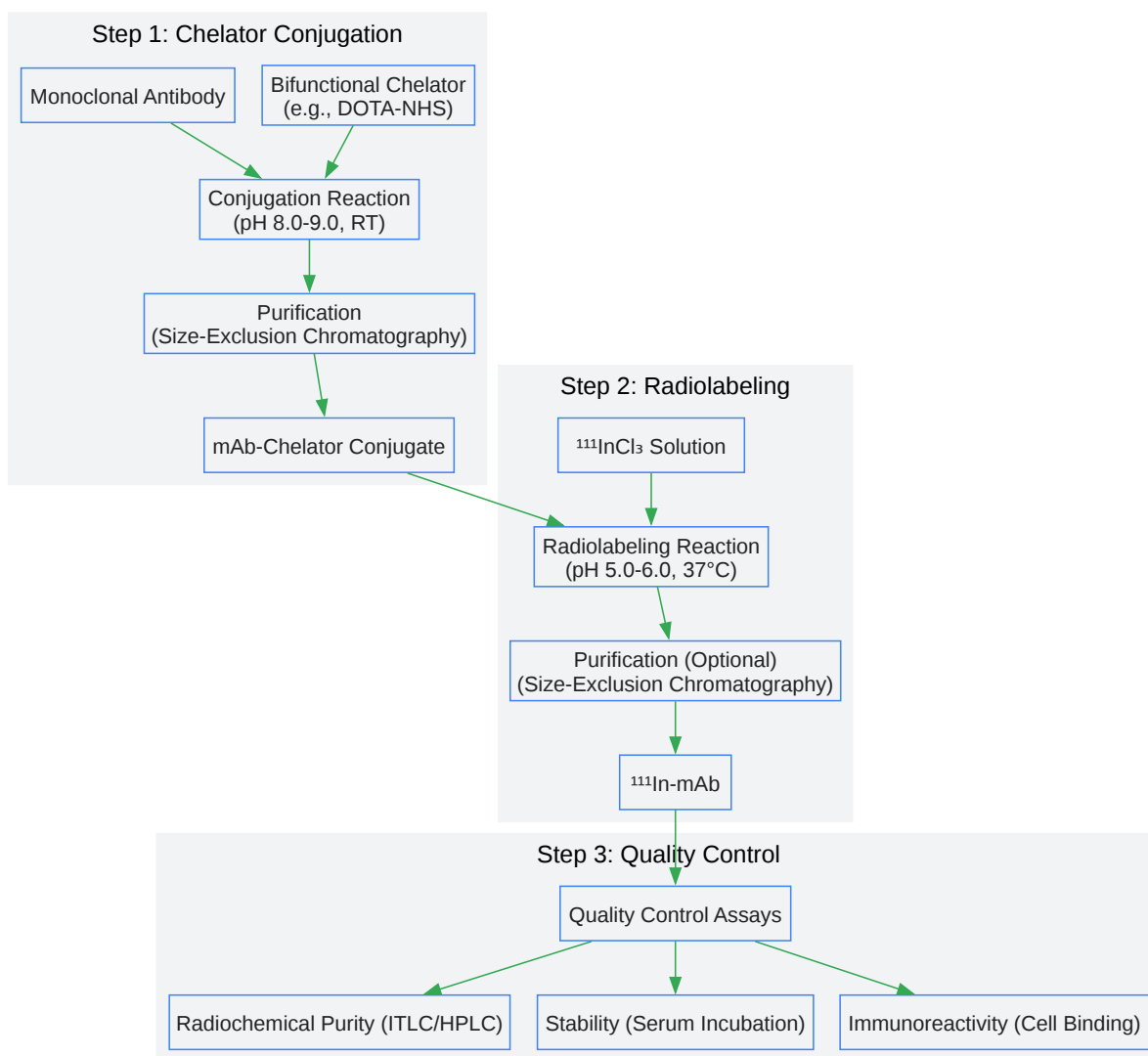
The immunoreactive fraction of the radiolabeled antibody is determined to ensure that the conjugation and radiolabeling processes have not compromised its ability to bind to its target antigen. This is often assessed using a cell-binding assay, such as the Lindmo method.

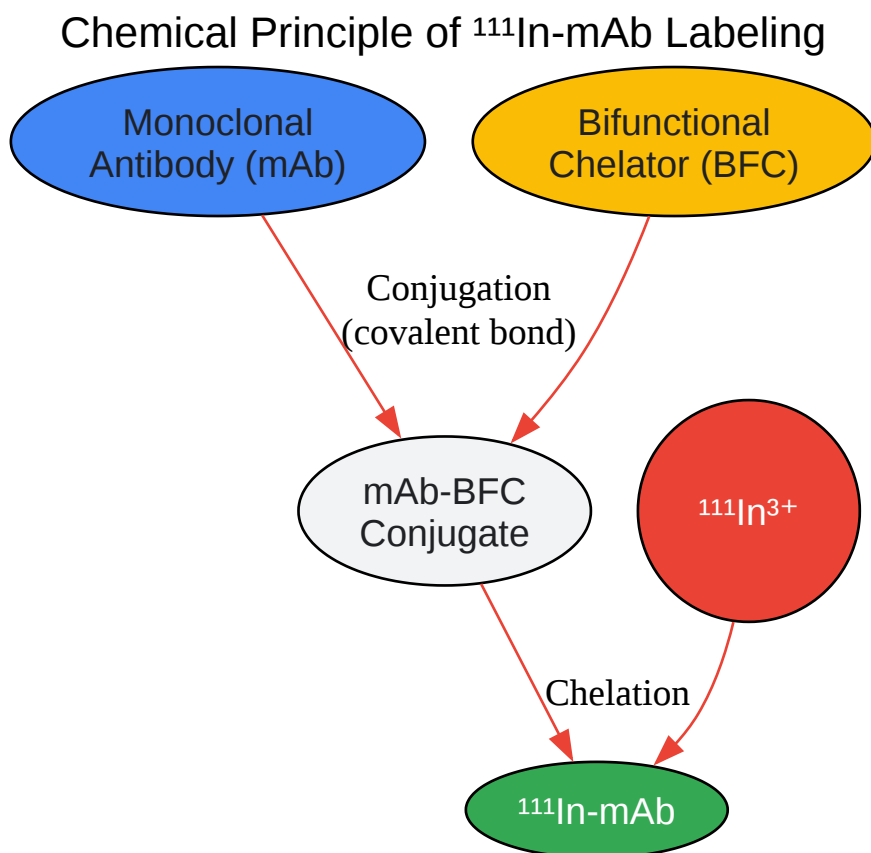
- Cell-Binding Assay (Lindmo Method):
 - A fixed amount of the radiolabeled antibody is incubated with increasing concentrations of target antigen-positive cells.
 - After incubation, the cells are separated from the unbound antibody by centrifugation.
 - The radioactivity in the cell pellet and the supernatant is measured.
 - The immunoreactive fraction is determined by plotting the ratio of total to bound radioactivity against the reciprocal of the cell concentration and extrapolating to infinite antigen excess.

Data Presentation

Parameter	DTPA Chelator	DOTA Chelator	Typical Specification	Reference
Conjugation				
Chelator:Antibody Ratio	5:1 - 10:1	10:1 - 20:1	Optimized per mAb	
Reaction pH	8.0 - 9.0	8.0 - 9.0		
Reaction Time	1 - 2 hours	1 - 4 hours		
Radiolabeling				
Reaction pH	5.0 - 6.0	5.0 - 6.0	[7]	
Reaction Temperature	Room Temperature	37 - 45 °C	[7]	
Reaction Time	15 - 30 minutes	30 - 60 minutes	[4][7]	
Quality Control				
Radiochemical Purity	> 95%	> 95%	≥ 90%	[8][9]
Specific Activity	~200 mCi/mg	~50 mCi/mg	Varies	[4]
Immunoreactive Fraction	> 80%	> 80%	≥ 70%	[8]

Visualizations

Experimental Workflow for ^{111}In -mAb Radiolabeling[Click to download full resolution via product page](#)Caption: Workflow for ^{111}In -mAb Radiolabeling.



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Caption: Principle of ^{111}In -mAb Labeling.

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